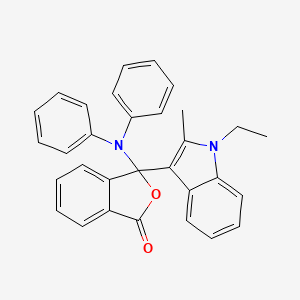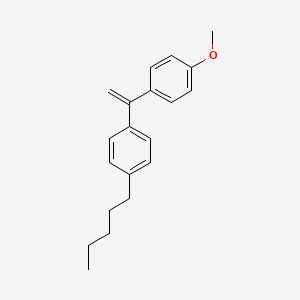
p-(1-(p-Pentylphenyl)vinyl)anisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-(1-(p-Pentylphenyl)vinyl)anisole: is an organic compound with the molecular formula C20H24O . It is also known by other names such as 1-Methoxy-4-[1-(4-pentylphenyl)ethenyl]benzene . This compound is characterized by its unique structure, which includes a methoxy group and a pentyl-substituted phenyl group attached to a vinyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-(1-(p-Pentylphenyl)vinyl)anisole typically involves the reaction of 4-pentylbenzaldehyde with anisole in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol . The product is then purified using techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: p-(1-(p-Pentylphenyl)vinyl)anisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like or can convert the vinyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: p-(1-(p-Pentylphenyl)vinyl)anisole is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of aromatic compounds with biological macromolecules. It is also used in the development of fluorescent probes for imaging applications .
Medicine: Its unique structure allows for the design of molecules with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of coatings and adhesives .
Mécanisme D'action
The mechanism of action of p-(1-(p-Pentylphenyl)vinyl)anisole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity. The vinyl group and the aromatic ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- 1-Methoxy-4-[1-(4-methylphenyl)ethenyl]benzene
- 1-Methoxy-4-[1-(4-ethylphenyl)ethenyl]benzene
- 1-Methoxy-4-[1-(4-propylphenyl)ethenyl]benzene
Comparison: Compared to its similar compounds, p-(1-(p-Pentylphenyl)vinyl)anisole is unique due to the presence of the pentyl group, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
51555-08-9 |
|---|---|
Formule moléculaire |
C20H24O |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
1-methoxy-4-[1-(4-pentylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C20H24O/c1-4-5-6-7-17-8-10-18(11-9-17)16(2)19-12-14-20(21-3)15-13-19/h8-15H,2,4-7H2,1,3H3 |
Clé InChI |
DFONJTXPBZHBAE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C(=C)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


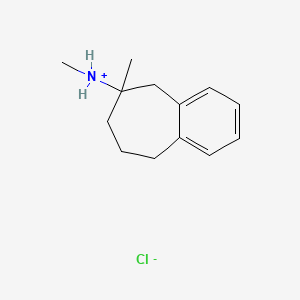
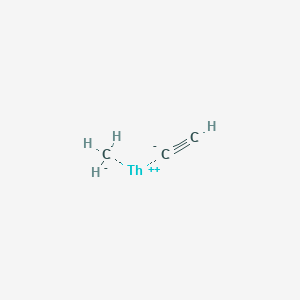
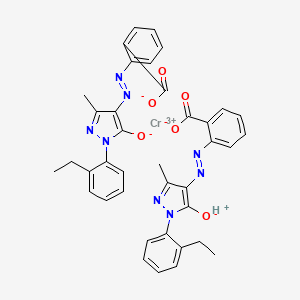
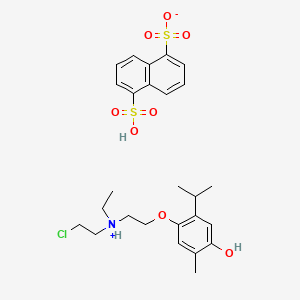
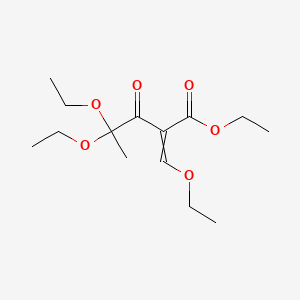
![2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride](/img/structure/B13765937.png)

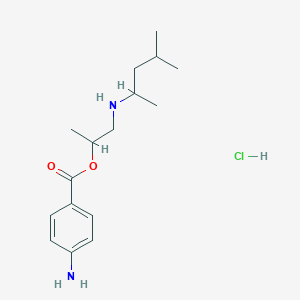
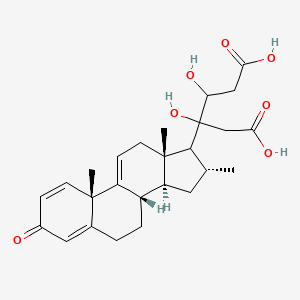
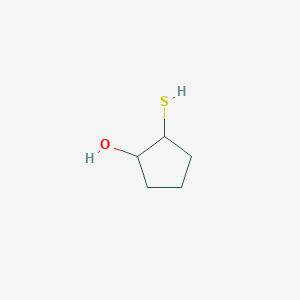
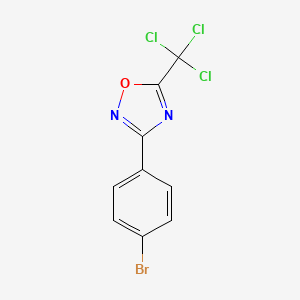
![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B13765975.png)
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13765979.png)
